molecular formula C12H12O3 B14334462 4-Hydroxy-3-(propan-2-yl)-2H-1-benzopyran-2-one CAS No. 107058-05-9

4-Hydroxy-3-(propan-2-yl)-2H-1-benzopyran-2-one

Katalognummer: B14334462
CAS-Nummer: 107058-05-9
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: SADXQMGPTHOYEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-3-(propan-2-yl)-2H-1-benzopyran-2-one is a chemical compound with a unique structure that includes a benzopyran ring substituted with a hydroxy group and an isopropyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(propan-2-yl)-2H-1-benzopyran-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a starting material such as 4-hydroxyacetophenone, which undergoes cyclization with an isopropyl-substituted aldehyde or ketone in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-3-(propan-2-yl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzopyran ring.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-3-(propan-2-yl)-2H-1-benzopyran-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-3-(propan-2-yl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and benzopyran ring play crucial roles in its biological activity, potentially interacting with enzymes or receptors in the body. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Hydroxy-3-(propan-2-yl)benzonitrile
  • 4-Hydroxy-3-(propan-2-yl)benzoic acid

Uniqueness

4-Hydroxy-3-(propan-2-yl)-2H-1-benzopyran-2-one is unique due to its specific substitution pattern on the benzopyran ring, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

107058-05-9

Molekularformel

C12H12O3

Molekulargewicht

204.22 g/mol

IUPAC-Name

4-hydroxy-3-propan-2-ylchromen-2-one

InChI

InChI=1S/C12H12O3/c1-7(2)10-11(13)8-5-3-4-6-9(8)15-12(10)14/h3-7,13H,1-2H3

InChI-Schlüssel

SADXQMGPTHOYEE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C2=CC=CC=C2OC1=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.